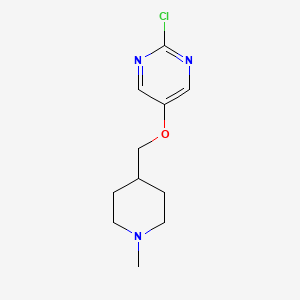

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJCOLTUVIRIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=CN=C(N=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209405 |

Source

|

| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-71-4 |

Source

|

| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine, a pivotal intermediate in the development of contemporary therapeutics, most notably the c-Met inhibitor, Tepotinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of established synthetic routes, including the Williamson ether synthesis and the Mitsunobu reaction. Beyond a mere recitation of procedural steps, this guide delves into the mechanistic underpinnings and the rationale behind experimental choices, reflecting a philosophy of self-validating protocols. Each section is grounded in authoritative references, ensuring scientific integrity and providing a reliable resource for laboratory application.

Introduction: The Strategic Importance of a Versatile Building Block

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including a variety of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly valuable building block due to the convergence of several key structural features. The 2-chloro substituent serves as a versatile handle for nucleophilic substitution, enabling the introduction of diverse molecular fragments. The 5-(1-methyl-piperidin-4-ylmethoxy) side chain is frequently associated with improved pharmacokinetic properties and can play a crucial role in binding to target proteins, particularly in the realm of kinase inhibitors.

The most prominent application of this intermediate is in the synthesis of Tepotinib, a potent and selective mesenchymal-epithelial transition (MET) factor inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The piperidine moiety in this context is often linked to central nervous system activity, making this intermediate valuable for creating compounds targeting neurological disorders.[2]

This guide will provide a detailed examination of the two primary synthetic pathways to this key intermediate, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategies: A Tale of Two Reactions

The ether linkage in this compound is the key bond to be formed. Two classical and highly effective methods are predominantly employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these two powerful reactions often depends on the specific requirements of the synthesis, such as stereochemistry, substrate sensitivity, and desired reaction conditions.

The Williamson Ether Synthesis: A Classic and Robust Approach

Developed by Alexander Williamson in 1850, this reaction remains one of the most straightforward and widely used methods for preparing ethers.[3][4] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[4]

Mechanism:

The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether bond.

In the context of synthesizing our target molecule, this translates to the reaction between the sodium salt of 2-chloro-5-hydroxypyrimidine and a suitable derivative of (1-methylpiperidin-4-yl)methanol where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide.

The Mitsunobu Reaction: Precision and Inversion of Stereochemistry

The Mitsunobu reaction, discovered by Oyo Mitsunobu, is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6] This reaction is particularly valuable when dealing with sensitive substrates or when stereochemical control is critical.

Mechanism:

The reaction is a complex, multi-step process that begins with the formation of a phosphonium salt from triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This adduct then activates the alcohol, making it susceptible to nucleophilic attack by a pronucleophile, in this case, the hydroxyl group of 2-chloro-5-hydroxypyrimidine.[3][7]

For the synthesis of our target molecule, the Mitsunobu reaction offers a direct coupling of 2-chloro-5-hydroxypyrimidine and (1-methylpiperidin-4-yl)methanol without the need to pre-activate the alcohol.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, validated protocols for the synthesis of the starting materials and the final product via the Williamson ether synthesis.

Synthesis of Starting Materials

This precursor can be synthesized from 2-chloro-5-methoxypyrimidine via demethylation.[2][8]

Protocol:

-

To a solution of 2-chloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add a demethylating agent. A common and effective reagent is boron tribromide (BBr₃) in dichloromethane.[8] Alternatively, hydrobromic acid in acetic acid can be used.[2]

-

When using BBr₃, the reaction is typically carried out at room temperature and stirred overnight.[8] For the HBr/acetic acid method, the mixture is heated to reflux for several hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched. For the BBr₃ reaction, this is typically done by carefully adding a saturated aqueous solution of sodium bicarbonate.[8] For the HBr/acetic acid method, water is added to the cooled reaction mixture.[2]

-

The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-chloro-5-hydroxypyrimidine as a solid.[2]

| Reagent | Molar Ratio | Notes |

| 2-Chloro-5-methoxypyrimidine | 1 | |

| Boron Tribromide (1.0 M in DCM) | 5 | Excess is used to drive the reaction to completion.[8] |

| Dichloromethane | - | Solvent |

| Saturated Sodium Bicarbonate | - | For quenching |

| Dichloromethane | - | For extraction |

| Anhydrous Magnesium Sulfate | - | For drying |

This alcohol can be prepared by the reduction of a corresponding carboxylic acid ester, such as ethyl 1-methylpiperidine-4-carboxylate.[9]

Protocol:

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of ethyl 1-methylpiperidine-4-carboxylate (1 equivalent) in the same anhydrous ether solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[9]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with the ether solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1-methylpiperidin-4-yl)methanol as an oil, which can be further purified by distillation if necessary.[9]

| Reagent | Molar Ratio | Notes |

| Ethyl 1-methylpiperidine-4-carboxylate | 1 | |

| Lithium Aluminum Hydride | 1.1 - 1.5 | Excess is used to ensure complete reduction.[9] |

| Anhydrous Diethyl Ether | - | Solvent |

| Water | - | For quenching |

| 15% Aqueous Sodium Hydroxide | - | For quenching |

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a robust and scalable method for the synthesis of the target compound.

Protocol:

-

In a reaction vessel, dissolve 2-chloro-5-hydroxypyrimidine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to form the corresponding alkoxide.

-

Stir the mixture at room temperature for a period to ensure complete deprotonation.

-

In a separate flask, prepare a solution of (1-methylpiperidin-4-yl)methanol that has been converted to a suitable alkylating agent (e.g., (1-methylpiperidin-4-yl)methyl tosylate or (1-methylpiperidin-4-yl)methyl chloride). This can be achieved by reacting the alcohol with tosyl chloride or thionyl chloride, respectively, in the presence of a base like pyridine.

-

Add the solution of the alkylating agent to the previously prepared alkoxide solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

| Reagent | Molar Ratio | Notes |

| 2-Chloro-5-hydroxypyrimidine | 1 | |

| Sodium Hydride (60% dispersion in oil) | 1.1 | A slight excess ensures complete deprotonation. |

| (1-methylpiperidin-4-yl)methyl tosylate | 1 | The corresponding halide can also be used. |

| Dimethylformamide (DMF) | - | Anhydrous solvent is crucial when using NaH. |

| Water | - | For workup |

| Ethyl Acetate | - | For extraction |

Characterization

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Expected ¹³C NMR Chemical Shifts (ppm, CDCl₃) |

| 2-Chloro-5-hydroxypyrimidine | C₄H₃ClN₂O | 130.53 | δ 8.2-8.4 (s, 2H, pyrimidine protons), 5.0-6.0 (br s, 1H, OH) | δ 155-158 (C-Cl), 145-148 (C-OH), 140-143 (pyrimidine carbons) |

| (1-methylpiperidin-4-yl)methanol | C₇H₁₅NO | 129.20 | δ 3.4-3.6 (d, 2H, CH₂OH), 2.8-3.0 (m, 2H), 2.2-2.3 (s, 3H, N-CH₃), 1.8-2.0 (m, 2H), 1.2-1.8 (m, 5H)[9] | δ 67.4 (CH₂OH), 55.5 (piperidine C2, C6), 46.3 (N-CH₃), 37.9 (piperidine C4), 28.8 (piperidine C3, C5)[9] |

| This compound | C₁₁H₁₆ClN₃O | 241.72 | δ 8.3-8.5 (s, 2H, pyrimidine protons), 3.9-4.1 (d, 2H, O-CH₂), 2.8-3.0 (m, 2H), 2.2-2.4 (s, 3H, N-CH₃), 1.8-2.1 (m, 3H), 1.4-1.8 (m, 4H) | δ 158-160 (C-Cl), 150-153 (C-O), 142-145 (pyrimidine carbons), 70-72 (O-CH₂), 55-57 (piperidine C2, C6), 46-48 (N-CH₃), 35-37 (piperidine C4), 29-31 (piperidine C3, C5) |

Note: The expected NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis of this compound is a critical process in the production of important pharmaceutical agents. This guide has provided a detailed and practical overview of the key synthetic strategies, with a focus on the Williamson ether synthesis. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can reliably produce this valuable intermediate. The information presented herein, grounded in authoritative sources, is intended to empower scientists in their drug discovery and development endeavors.

References

- Preparation method of 2-chloro-5-hydroxypyrimidine. Eureka | Patsnap.

-

The Williamson Ether Synthesis. Available from: [Link]

-

Experiment 06 Williamson Ether Synthesis. Available from: [Link]

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents.

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available from: [Link]

-

Mitsunobu reaction. Organic Synthesis. Available from: [Link]

-

Williamson Ether Synthesis. Available from: [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available from: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

-

Williamson Ether Synthesis. Edubirdie. Available from: [Link]

-

ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. Available from: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

-

2-Chloropyrimidine. Organic Syntheses Procedure. Available from: [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Available from: [Link]

-

nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. ResearchGate. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

-

Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 [chemicalbook.com]

- 9. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive characterization of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates a robust synthetic pathway, details its physicochemical properties, outlines a complete analytical workflow for its characterization, and discusses its pivotal role as a structural motif in modern drug discovery. The content is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights required to synthesize, analyze, and utilize this valuable chemical intermediate.

Introduction and Strategic Importance

This compound is a bifunctional synthetic building block. Its structure is characterized by two key pharmacophores: a reactive 2-chloropyrimidine ring and a (1-methyl-piperidin-4-yl)methoxy side chain.

-

The Pyrimidine Core: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The chlorine atom at the 2-position serves as a versatile synthetic handle, amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups to build molecular complexity.

-

The Piperidine Side Chain: The N-methylpiperidine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and establish critical interactions with biological targets. This fragment is particularly prevalent in agents targeting the central nervous system and in kinase inhibitors.

The convergence of these two motifs in a single molecule renders this compound a highly valuable intermediate for constructing complex lead compounds, particularly in the development of targeted therapies such as kinase inhibitors.[2] A notable example is its structural relevance to Tepotinib, a potent and selective c-MET kinase inhibitor, underscoring the compound's significance in contemporary oncology research.[3][4]

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of the title compound is achieved via a Williamson ether synthesis.[5][6] This classical yet reliable method involves the coupling of an alkoxide with a suitable electrophile. In this context, the phenolic hydroxyl group of 2-chloro-5-hydroxypyrimidine is deprotonated by a strong base to form an alkoxide, which then displaces a leaving group from the (1-methylpiperidin-4-yl)methanol moiety.

The overall synthetic transformation is depicted below.

Caption: Proposed synthetic route via Williamson ether synthesis.

Causality Behind Experimental Choices

-

Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base. This is critical because it ensures complete and irreversible deprotonation of the pyrimidine hydroxyl group to form the reactive nucleophile without competing in the subsequent substitution reaction. Weaker bases like carbonates could lead to an unfavorable equilibrium and slower reaction rates.

-

Choice of Solvent (DMF/THF): Anhydrous polar aprotic solvents like DMF or THF are ideal for SN2 reactions.[7] They effectively solvate the sodium cation, leaving the alkoxide anion highly reactive. Furthermore, their inert nature prevents interference with the strong base.

-

Activation of Alcohol: While direct coupling is feasible, the reaction can be significantly accelerated by first converting the alcohol on the piperidine moiety into a better leaving group, such as a tosylate or mesylate. However, for simplicity and to avoid an extra synthetic step, direct coupling under forcing conditions is often attempted first. The protocol below assumes direct coupling.

Step-by-Step Synthesis Protocol

Materials:

-

(1-Methylpiperidin-4-yl)methanol (1.1 eq)[10]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 2-chloro-5-hydroxypyrimidine (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrimidinolate salt.

-

Nucleophilic Attack: Dissolve (1-methylpiperidin-4-yl)methanol (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

-

Workup & Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic extracts with saturated NaHCO₃ solution (1x) and then with brine (2x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

As this compound is primarily a synthetic intermediate, extensive experimental data is not widely published. The following table summarizes key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN₃O | [8] (Supplier Data) |

| Molecular Weight | 241.72 g/mol | Calculated |

| CAS Number | 1007307-39-7 | [8] (Supplier Data) |

| Appearance | Predicted: Off-white to pale yellow solid/oil | - |

| Boiling Point | Predicted: 381.8±38.0 °C | [11] (Predicted for analog) |

| Density | Predicted: 1.17±0.06 g/cm³ | [11] (Predicted for analog) |

| pKa (of Piperidine N) | Predicted: 8.92±0.10 | [11] (Predicted for analog) |

Predicted Spectroscopic Data

The structural identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyrimidine Protons: Two singlets (or narrow doublets, J < 1 Hz) are expected in the aromatic region, ~δ 8.2-8.4 ppm (2H, H-4 and H-6).

-

Ether Methylene Protons (-O-CH₂-): A doublet is expected at ~δ 3.9-4.1 ppm (2H), coupled to the piperidine C-4 methine proton.

-

Piperidine Protons: Complex multiplets from ~δ 1.4 to 3.0 ppm. Specifically, the equatorial and axial protons adjacent to the nitrogen (H-2eq, H-6eq) would appear downfield (~δ 2.8-3.0 ppm), while the corresponding axial protons (H-2ax, H-6ax) would be more upfield (~δ 1.9-2.1 ppm).

-

N-Methyl Protons (-N-CH₃): A sharp singlet at ~δ 2.2-2.4 ppm (3H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyrimidine Carbons: Signals expected around ~δ 160 ppm (C-2, attached to Cl), ~δ 155 ppm (C-5, attached to O), and ~δ 145 ppm (C-4 and C-6).

-

Ether Methylene Carbon (-O-CH₂-): A signal around ~δ 72-75 ppm.

-

Piperidine Carbons: Signals around ~δ 55 ppm (C-2, C-6), ~δ 35 ppm (C-4), and ~δ 29 ppm (C-3, C-5).

-

N-Methyl Carbon (-N-CH₃): A signal around ~δ 46 ppm.

-

-

Mass Spectrometry (ESI+):

-

The primary molecular ion peak ([M+H]⁺) should be observed at m/z 242.1. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M) would be expected at m/z 244.1, providing definitive evidence of the compound's elemental composition.

-

-

Infrared (IR) Spectroscopy (ATR):

-

C-O-C Stretch: Strong, characteristic ether linkage bands around 1050-1250 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations within the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹.

-

Analytical Workflow for Quality Control

A self-validating protocol is essential to ensure the identity, purity, and stability of the synthesized intermediate before its use in downstream applications.

Caption: Comprehensive analytical workflow for quality control.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method provides a quantitative measure of the compound's purity, separating it from starting materials, byproducts, and residual solvents.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

-

Acceptance Criteria: The main peak should have an area percentage of ≥98.0%. The retention time should be consistent across batches.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors. The 2-chloro position is a strategic attachment point for hinge-binding fragments, while the piperidinylmethoxy tail can occupy solvent-exposed regions of an ATP-binding pocket, providing opportunities for potency and selectivity optimization.

The synthesis of Tepotinib, a c-MET inhibitor, provides a clear example of this application. While the exact synthetic route may vary, the core logic involves coupling the pyrimidine scaffold to other aromatic systems via reactions like the Suzuki coupling.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short and sustainable synthesis of the anticancer agent tepotinib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. How is Tepotinib Synthesised?_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1-Methyl-4-piperidinemethanol | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(3-chlorophenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine | 1314391-57-5 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Key Building Block in Medicinal Chemistry

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine has emerged as a valuable intermediate in the field of medicinal chemistry. Its molecular architecture combines three key pharmacophoric elements: a reactive 2-chloropyrimidine ring, a flexible methoxy linker, and a basic 1-methylpiperidine moiety. This unique combination makes it a desirable precursor for compounds targeting a range of biological targets.

The pyrimidine core is a ubiquitous scaffold in numerous approved drugs, including antivirals and anticancer agents, where it often acts as a hydrogen bond acceptor or participates in crucial π-stacking interactions within enzyme active sites. The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of functional groups and the construction of diverse molecular libraries. The 1-methylpiperidine moiety is frequently incorporated into centrally active agents to enhance solubility, modulate basicity, and facilitate penetration of the blood-brain barrier. Consequently, this intermediate is particularly valuable for the synthesis of compounds aimed at neurological disorders such as Alzheimer's disease and schizophrenia, as well as in the development of kinase inhibitors for oncology.

Core Chemical and Physical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure and data from related compounds, the following properties can be anticipated.

| Property | Value | Source/Comment |

| CAS Number | 1408074-71-4 | |

| Molecular Formula | C₁₁H₁₆ClN₃O | |

| Molecular Weight | 241.72 g/mol | |

| IUPAC Name | 2-chloro-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine | |

| Appearance | Likely a solid at room temperature | Based on analogous compounds. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | General property of similar organic compounds. |

| Storage | Store at room temperature in a dry, well-sealed container. |

Proposed Synthetic Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on well-established chemical transformations. The most logical approach involves the nucleophilic substitution of a di-chlorinated pyrimidine precursor with the corresponding alcohol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2,5-dichloropyrimidine and (1-methylpiperidin-4-yl)methanol as the key starting materials. The ether linkage can be formed via a Williamson ether synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

The forward synthesis would involve the reaction of (1-methylpiperidin-4-yl)methanol with 2,5-dichloropyrimidine in the presence of a suitable base to facilitate the formation of the ether bond.

Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar reported procedures for the synthesis of substituted pyrimidines and should be optimized for specific laboratory conditions.

Materials:

-

(1-methylpiperidin-4-yl)methanol

-

2,5-Dichloropyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-methylpiperidin-4-yl)methanol (1.0 eq) and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Nucleophilic Substitution: Dissolve 2,5-dichloropyrimidine (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the 2-chloro substituent on the electron-deficient pyrimidine ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a diverse array of nucleophiles, including amines, thiols, and alkoxides, providing a versatile platform for the synthesis of more complex molecules.

Common SNAr reactions include:

-

Buchwald-Hartwig amination: Coupling with primary or secondary amines in the presence of a palladium catalyst and a suitable base.

-

Suzuki and Stille couplings: Palladium-catalyzed cross-coupling reactions with boronic acids/esters or organostannanes to form C-C bonds.

The molecule is expected to be stable under standard laboratory conditions. However, it should be stored away from strong acids, bases, and oxidizing agents to prevent degradation. The piperidine nitrogen can be protonated in acidic media, which may affect its reactivity and solubility.

Biological Significance and Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in drug discovery. As a key intermediate, it has been implicated in the synthesis of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology. The piperidine moiety often plays a role in targeting the solvent-exposed regions of kinase active sites, while the pyrimidine core can form key hydrogen bonding interactions with the hinge region of the kinase.

Furthermore, the presence of the 1-methylpiperidine group suggests potential applications in the development of central nervous system (CNS) active agents, where this group can aid in crossing the blood-brain barrier.

Safety and Handling

No specific safety data for this compound is available. However, based on data for analogous 2-chloropyrimidine derivatives, the following precautions should be taken:

-

Hazard Classification (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its versatile reactivity, centered on the 2-chloropyrimidine core, allows for the creation of diverse molecular scaffolds. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its anticipated properties, a plausible synthetic route, and essential handling information based on established chemical principles and data from closely related compounds. As a key building block in modern medicinal chemistry, a thorough understanding of its chemical nature is paramount for its effective application in the discovery and development of new medicines.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (CN104326988A).

-

Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound. (CN110845426A).

- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (CN103554036B).

- Google Patents. (2009). Preparation of 2,4-dichloro-5-methoxy pyrimidine. (CN101486684B).

- Google Patents. (2016). A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. (CN104326988B).

-

Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka. Retrieved from [Link]

- Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (US5329011A).

-

Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-11. Retrieved from [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). Journal of Medicinal Chemistry, 57(18), 7499-508. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-5-(3,4-dimethoxyphenyl)pyrimidine. Retrieved from [Link]

- Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine. (US4612377A).

- Google Patents. (2012). Process for preparing 2-chloro-5-chloromethylpyridine. (WO2012048502A1).

-

PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Abstract

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutic agents.[1][2] Their structural elucidation is a critical step in the development pipeline, demanding a robust, multi-faceted analytical approach. This technical guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine, a key intermediate in pharmaceutical research.[3][4] We move beyond mere data reporting to explain the causality behind experimental choices and data interpretation, grounding our analysis in the principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous guide to molecular characterization.

The Strategic Importance of Spectroscopic Analysis

The compound this compound (Molecular Formula: C₁₁H₁₆ClN₃O, Molecular Weight: 241.72 g/mol ) incorporates several key pharmacophoric features: a reactive 2-chloropyrimidine ring, a flexible piperidinylmethoxy linker, and a basic nitrogen center.[3] Unambiguous confirmation of its structure, purity, and stability is paramount before its use in further synthetic steps or biological assays. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint, making it the cornerstone of chemical quality control and structural verification.

Our analytical strategy is designed as a self-validating system. Mass spectrometry provides the definitive molecular weight, Infrared spectroscopy confirms the presence of key functional groups, and NMR spectroscopy delivers the precise atomic connectivity, assembling the final, high-resolution structural picture.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. [1]By analyzing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the entire carbon-hydrogen framework of the molecule.

Expertise in Action: The Rationale for NMR

We utilize ¹H NMR to determine the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring proton interactions (spin-spin coupling), and relative abundance (integration). ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and functional group context. For a molecule of this complexity, these two techniques are indispensable for confirming the specific arrangement of the pyrimidine and piperidine rings and the connecting ether linkage.

A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion. [1]3. ¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). [1] * Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope. [1]5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal at 0.00 ppm.

-

Predicted Spectroscopic Data & Interpretation

The following tables summarize the predicted chemical shifts and assignments based on established principles of NMR spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom Number | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Assignment |

|---|---|---|---|---|

| H4', H6' | ~8.2 - 8.4 | s | 2H | Protons on the electron-deficient pyrimidine ring, deshielded. |

| H7 | ~3.9 - 4.1 | d | 2H | Methylene protons adjacent to the ether oxygen, deshielded. |

| H1a, H5a | ~2.8 - 3.0 | m | 2H | Axial protons on the piperidine ring adjacent to the nitrogen. |

| H1e, H5e | ~2.1 - 2.3 | m | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen. |

| H6 | ~2.2 - 2.4 | s | 3H | Methyl protons on the piperidine nitrogen. |

| H3 | ~1.8 - 2.0 | m | 1H | Methine proton on the piperidine ring. |

| H2a, H4a | ~1.7 - 1.9 | m | 2H | Axial protons on the piperidine ring. |

| H2e, H4e | ~1.4 - 1.6 | m | 2H | Equatorial protons on the piperidine ring. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Atom Number | Predicted δ (ppm) | Rationale & Assignment |

|---|---|---|

| C2' | ~160 - 162 | Carbon in pyrimidine ring bonded to Cl and N, highly deshielded. |

| C5' | ~155 - 158 | Carbon in pyrimidine ring bonded to oxygen, deshielded. |

| C4', C6' | ~140 - 142 | Carbons in pyrimidine ring bonded to hydrogen. |

| C7 | ~70 - 75 | Methylene carbon of the ether linkage (O-CH₂). |

| C1, C5 | ~55 - 58 | Piperidine carbons adjacent to the nitrogen. |

| C6 | ~45 - 48 | Methyl carbon on the piperidine nitrogen. |

| C3 | ~35 - 40 | Methine carbon of the piperidine ring. |

| C2, C4 | ~30 - 34 | Piperidine carbons beta to the nitrogen. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is essential for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Expertise in Action: The Rationale for MS

For a compound like this, which is likely to be a polar solid, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion, [M+H]⁺. This provides immediate confirmation that the synthesis produced a compound of the correct molecular weight. Furthermore, induced fragmentation can reveal key structural components, validating the connectivity proposed by NMR.

A Self-Validating Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source operating in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 100-500. The expected molecular ion [M+H]⁺ for C₁₁H₁₆ClN₃O is 242.1055 . The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) for the molecular ion at m/z 242 and 244 would provide definitive confirmation.

-

Fragmentation (MS/MS): If desired, select the precursor ion (m/z 242.1) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Fragmentation Pathway

The piperidine moiety is a common site for fragmentation. A likely pathway involves the cleavage of the C-O bond or fragmentation of the piperidine ring itself.

Caption: A plausible ESI-MS fragmentation pathway for the title compound.

Table 3: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Rationale |

|---|---|---|

| 242.1055 | [M+H]⁺ | Protonated molecular ion for C₁₁H₁₇ClN₃O⁺ (with ³⁵Cl) |

| 244.1026 | [M+H]⁺ | Isotope peak for C₁₁H₁₇ClN₃O⁺ (with ³⁷Cl) |

| 98.1021 | [C₆H₁₂N]⁺ | Fragment corresponding to the 1-methyl-piperidin-4-ylmethyl cation after C-O bond cleavage. |

| 144.0040 | [C₄H₂ClN₂O]⁻ | Fragment corresponding to the 2-chloro-5-hydroxypyrimidine anion (observed in negative mode or as a radical cation). |

Infrared (IR) Spectroscopy: The Functional Group Checkpoint

IR spectroscopy provides rapid and straightforward confirmation of the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [5][6]

Expertise in Action: The Rationale for IR

While NMR and MS provide the detailed structure, IR offers a quick quality control check. For this molecule, we expect to see characteristic absorptions for the C-O ether linkage, the aromatic C=N bonds of the pyrimidine ring, the aliphatic C-H bonds of the piperidine, and the C-Cl bond. The absence of certain peaks (e.g., O-H or N-H stretches) is equally important for confirming the structure.

A Self-Validating Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2800-3000 | C-H stretch | Aliphatic (Piperidine & Methyl) |

| ~1550-1600 | C=N, C=C stretch | Pyrimidine ring |

| ~1200-1250 | C-O-C stretch | Aryl-alkyl ether |

| ~1100-1150 | C-N stretch | Aliphatic amine (Piperidine) |

| ~750-800 | C-Cl stretch | Chloro-pyrimidine |

Conclusion: A Unified Structural Verdict

The true power of this analytical approach lies in the integration of all three spectroscopic techniques. The exact mass and chlorine isotope pattern from MS unequivocally confirm the molecular formula. The IR spectrum provides rapid verification of the core functional groups (ether, pyrimidine, C-Cl). Finally, the detailed ¹H and ¹³C NMR spectra provide the definitive, atom-by-atom connectivity map, confirming the precise isomeric structure of this compound. This rigorous, multi-technique validation provides the highest level of confidence required for advancing a compound in a research and development setting.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025).

- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals.

- Vibrational Spectroscopic Analysis of 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione. (n.d.). PubMed.

- Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine deriv

- Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017).

- This compound. (n.d.). MySkinRecipes.

- Polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 3. This compound [myskinrecipes.com]

- 4. US8710058B2 - Polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational spectroscopic analysis of 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity analysis of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the active pharmaceutical ingredient (API) or its key intermediates form the bedrock of therapeutic efficacy and patient safety. The compound this compound is a significant heterocyclic building block, often utilized in the synthesis of neurologically active agents and other therapeutic molecules.[1] Its molecular architecture, featuring a reactive chloropyrimidine ring and a piperidine moiety, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of various impurities during synthesis, purification, and storage.

This guide provides a comprehensive framework for the purity analysis of this critical intermediate. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods to ensure the quality and consistency of their materials. We will move beyond rote protocols to explore the scientific rationale behind our analytical choices, grounding our methodologies in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Molecular Profile and Potential Impurity Landscape

A thorough understanding of the target molecule and its synthetic heritage is the first principle of effective purity analysis.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN₃O | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| CAS Number | 1408074-71-4 | [1][2] |

| Canonical SMILES | CN1CCC(COC2=CN=C(Cl)N=C2)CC1 | [2] |

| Appearance | Off-white to pale yellow solid (Typical) | N/A |

Synthetic Pathway and Genesis of Impurities

Impurities are the chemical footprints of the manufacturing process.[3][4] A plausible and common synthetic route for this compound involves a Williamson ether synthesis. This understanding allows us to anticipate potential process-related impurities.

Common Organic Impurities to Consider:

-

Starting Materials: Unreacted 2,5-dichloropyrimidine (Impurity A) and (1-methylpiperidin-4-yl)methanol (Impurity B).

-

By-products: Over-reaction products, such as a bis-substituted species where the remaining chlorine on another molecule of product reacts with another molecule of the piperidine alcohol (Impurity C).

-

Intermediates: Incomplete reaction products.

-

Degradation Products: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the corresponding 2-hydroxy-pyrimidine derivative (Impurity D).

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete purity profile. A robust strategy relies on orthogonal methods, each chosen for its unique strengths in detecting specific types of impurities.

HPLC Method for Organic Impurities and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying non-volatile organic impurities.[5] A well-developed and validated reverse-phase HPLC method provides the specificity, sensitivity, and precision required for regulatory scrutiny.[6]

Rationale for Method Parameters

-

Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar heterocyclic compounds like our analyte.

-

Mobile Phase: A gradient elution is employed. This is critical because potential impurities can span a wide range of polarities. A gradient from a weak organic solvent (e.g., acetonitrile) in an aqueous buffer to a high concentration of the organic solvent ensures that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe. The buffer (e.g., ammonium formate) is essential to control the pH and ensure consistent ionization of the basic piperidine nitrogen, leading to sharp, reproducible peak shapes.

-

Detector: A UV detector is chosen due to the pyrimidine ring's strong chromophore. A detection wavelength is selected based on the UV absorbance maximum of the main compound to ensure high sensitivity for both the API and its structurally similar impurities.

Detailed Experimental Protocol: HPLC

-

Chromatographic System:

-

Column: ACE C18, 250 x 4.6 mm, 5 µm, or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.5 with ammonia.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Assay Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of 0.5 mg/mL.

-

Impurity Analysis Concentration: Use the same stock solution (0.5 mg/mL).

-

Method Validation: A Trustworthy System

The analytical method must be validated according to ICH Q2(R1) or USP <1225> guidelines to prove it is fit for its intended purpose.[7][8][9]

-

Specificity: The method's ability to distinguish the analyte from potential impurities. This is demonstrated by spiking the sample with known impurities and showing baseline resolution.[7]

-

Linearity: Assessed over a range of concentrations (e.g., from the Quantitation Limit to 120% of the specification for impurities). A correlation coefficient (r²) of >0.99 is typically required.

-

Accuracy: Determined by spiking a placebo matrix with known amounts of the analyte and impurities at different levels and calculating the percent recovery. Typical acceptance criteria are 98-102%.[10]

-

Precision:

-

Repeatability: Multiple injections of the same sample showing low relative standard deviation (RSD), typically <2.0%.

-

Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment to assess the method's ruggedness.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.

-

Robustness: Deliberate small changes are made to method parameters (e.g., pH, flow rate) to ensure the method remains unaffected.

Table of Typical Validation Summary Data:

| Parameter | Result | Acceptance Criteria |

| Specificity | All peaks resolved (Resolution > 2.0) | Baseline resolution |

| Linearity (r²) | > 0.999 | ≥ 0.99 |

| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |

| Repeatability (RSD%) | < 1.0% | ≤ 2.0% |

| LOQ | 0.03% | Below reporting threshold |

Data Presentation: Sample Impurity Profile

According to ICH Q3A(R2) guidelines, impurities must be reported, identified, and qualified based on established thresholds, which are often tied to the maximum daily dose of the final drug.[3][11][12]

| Impurity ID | Retention Time (min) | Level (%) | Status |

| Impurity A | 8.5 | 0.08 | Identified |

| Impurity D | 12.1 | 0.06 | Identified |

| Unknown 1 | 15.3 | 0.04 | Below Identification Threshold |

| Total Impurities | 0.18 | ||

| Assay | 99.8% |

GC-MS for Residual Solvents

The control of residual solvents used in the manufacturing process is a critical safety requirement governed by the ICH Q3C guideline.[11] Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the gold standard for this analysis due to its high sensitivity and specificity for volatile organic compounds.[13]

Detailed Experimental Protocol: HS-GC-MS

-

System Parameters:

-

GC Column: DB-624, 30 m x 0.25 mm, 1.4 µm, or equivalent.

-

Carrier Gas: Helium.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector: Split, 250 °C.

-

MS Detector: Electron Ionization (EI), scanning from m/z 35-350.

-

-

Headspace Parameters:

-

Vial Equilibration Temp: 80 °C.

-

Equilibration Time: 15 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temp: 100 °C.

-

-

Sample Preparation:

-

Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not co-elute with target analytes.

-

Seal and vortex to dissolve.

-

Spectroscopic Confirmation of Identity

While chromatography is excellent for quantification, it does not provide absolute structural proof. Spectroscopic techniques are essential for confirming the identity of the main component and for the structural elucidation of unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information.[14][15] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, can be used to map out the entire molecular structure, confirming the connectivity of the pyrimidine, ether linkage, and the N-methyl piperidine moieties.[16][17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, which can confirm the elemental composition.[14] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a scientifically sound, risk-based approach. By integrating orthogonal analytical techniques—primarily a validated reverse-phase HPLC method for related substances, HS-GC-MS for residual solvents, and spectroscopic methods for identity—a complete and reliable purity profile can be established. This rigorous analytical oversight, grounded in global regulatory standards like those from the ICH, is not merely a quality control exercise; it is a fundamental pillar supporting the development of safe and effective medicines.

References

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

-

ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Food and Drug Administration. [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

-

Mielke, E. A., & Ziemann, P. J. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. [Link]

-

USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]

-

International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing. [Link]

-

Dong, M. W., & Kou, D. (2003). Validation of Impurity Methods, Part II. LCGC North America. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. National Center for Biotechnology Information. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

-

Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]

-

ResearchGate. (2023). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. [Link]

-

Chimichi, S., et al. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

De Leo, A., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC - NIH. [Link]

-

MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

-

PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]

-

Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

-

Scilit. (1998). Gas chromatography–atomic emission detection for quantification of polycyclic aromatic sulfur heterocycles. [Link]

- Google Patents. (n.d.).

-

Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

-

ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). US8710058B2 - Polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.

- Google Patents. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. database.ich.org [database.ich.org]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. uspbpep.com [uspbpep.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. Analytical method validation as per ich and usp | PPTX [slideshare.net]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. emerypharma.com [emerypharma.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Taselisib (GDC-0032): A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Properties, Handling, and Application of the Potent PI3K Inhibitor, CAS Number 1206969-45-4

Introduction

Taselisib, also known as GDC-0032, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in human cancers.[1][2] This guide provides a comprehensive overview of Taselisib's chemical and physical properties, its mechanism of action, guidelines for its safe handling and storage, and detailed protocols for its application in preclinical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective and safe use of this compound in a laboratory setting.

Compound Identity and Physicochemical Properties

Taselisib is identified by the CAS number 1206969-45-4.[3] Its systematic IUPAC name is 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide.[1]

Table 1: Physicochemical Properties of Taselisib (GDC-0032)

| Property | Value | Source |

| CAS Number | 1206969-45-4 | [3] |

| Synonyms | GDC-0032, RG7604 | [3][5] |

| Molecular Formula | C₂₄H₂₈N₈O₂ | [3][6] |

| Molecular Weight | 460.53 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [6] |

| Solubility | Soluble in DMSO (70 mg/mL); Sparingly soluble in Ethanol (<1 mg/mL); Insoluble in Water | [5] |

| Storage | Store powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for 1 year or -20°C for 6 months.[7] | [7] |

Mechanism of Action: Selective PI3K Inhibition

Taselisib is an orally bioavailable inhibitor of Class I PI3K isoforms, with a notable selectivity profile.[3][5] It potently inhibits PI3Kα, PI3Kδ, and PI3Kγ isoforms with significantly less activity against PI3Kβ.[7] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism.[2] In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, driving tumorigenesis.[2]

Taselisib exerts its anti-cancer effects by binding to the ATP-binding pocket of the PI3K enzyme, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently the mTOR complex.[8] The net result is the suppression of pro-proliferative and anti-apoptotic signaling, leading to the inhibition of tumor cell growth and, in some cases, the induction of apoptosis.[3][8]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Taselisib.

Biological Activity

Taselisib has demonstrated potent and selective inhibitory activity in both biochemical and cellular assays. Its efficacy is particularly pronounced in cancer cell lines harboring activating mutations in PIK3CA.[8]

Table 2: In Vitro Inhibitory Activity of Taselisib (GDC-0032)

| Target | Assay Type | Value | Source |

| PI3Kα | Kinase Inhibition (Ki) | 0.29 nM | [7] |

| PI3Kβ | Kinase Inhibition (Ki) | 9.1 nM | [7] |

| PI3Kδ | Kinase Inhibition (Ki) | 0.12 nM | [7] |

| PI3Kγ | Kinase Inhibition (Ki) | 0.97 nM | [7] |

| MCF7-neo/HER2 cells | Cell Proliferation (IC₅₀) | 2.5 nM | [9] |

| PIK3CA-mutant HNSCC cells | Cell Proliferation (IC₅₀) | Nanomolar range | [8] |

Handling and Storage

Proper handling and storage of Taselisib are crucial to ensure its stability and the safety of laboratory personnel.

Safety Precautions

A Safety Data Sheet (SDS) for Taselisib indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[4]

First Aid Measures

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

Storage

-

Solid Compound: Store the lyophilized powder at -20°C in a desiccated environment. Under these conditions, the chemical is stable for up to 36 months.[5]

-

Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot and store at -80°C for up to one year or at -20°C for up to six months. Avoid multiple freeze-thaw cycles.[5][7]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Experimental Protocols

The following protocols are provided as a guide for the use of Taselisib in common in vitro assays.

Preparation of Stock and Working Solutions

The preparation of accurate and stable solutions is fundamental to obtaining reliable experimental results.

Caption: Workflow for the preparation of Taselisib stock and working solutions.

Step-by-Step Protocol:

-

Weighing: Accurately weigh the desired amount of Taselisib powder in a sterile microcentrifuge tube.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be required for higher concentrations.[5]

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[7]

-

Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it to the final working concentration in the appropriate cell culture medium.

Cell Viability Assay (Crystal Violet Staining)

This protocol describes a method to assess the effect of Taselisib on cell proliferation.[6]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 500–5,000 cells per well and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with a serial dilution of Taselisib in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest Taselisib treatment.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 4 days).[6]

-